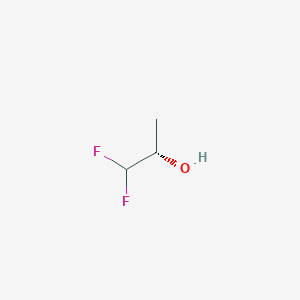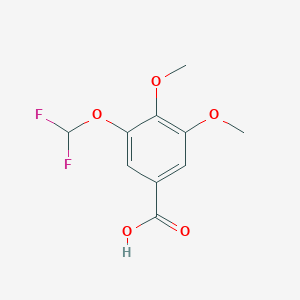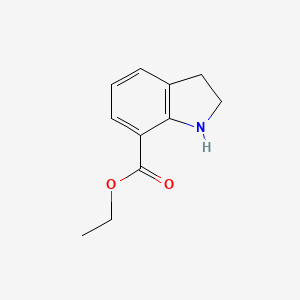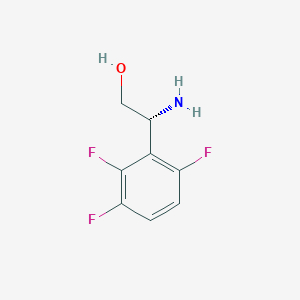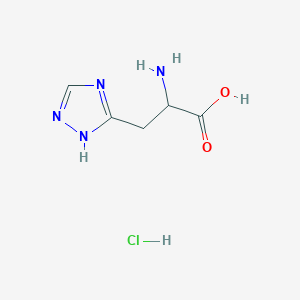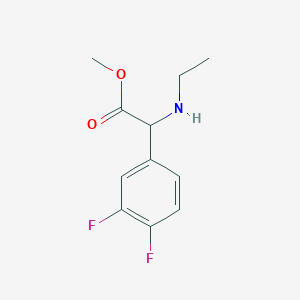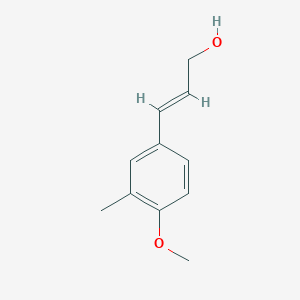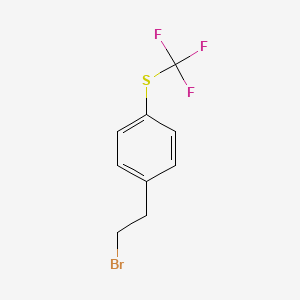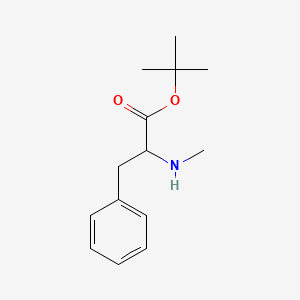
N-Me-Phe-otbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-phenylalanine tert-butyl ester, commonly referred to as N-Me-Phe-otbu, is a derivative of the amino acid phenylalanine. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-phenylalanine tert-butyl ester typically involves the protection of the amino group of phenylalanine followed by methylation and esterification. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then methylated using methyl iodide in the presence of a base such as sodium hydride. Finally, the carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield N-Methyl-L-phenylalanine tert-butyl ester .
Industrial Production Methods
Industrial production of N-Methyl-L-phenylalanine tert-butyl ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-L-phenylalanine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated phenylalanine derivatives.
Reduction: N-Methyl-L-phenylalanine alcohol.
Substitution: Various N-substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-L-phenylalanine tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Mecanismo De Acción
The mechanism of action of N-Methyl-L-phenylalanine tert-butyl ester involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methylation of the amino group can affect the hydrogen bonding and overall conformation of peptides, thereby altering their biological activity. The tert-butyl ester group provides steric protection, preventing unwanted side reactions during peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-L-tyrosine tert-butyl ester: Similar in structure but with a hydroxyl group on the phenyl ring.
N-Methyl-L-tryptophan tert-butyl ester: Contains an indole ring instead of a phenyl ring.
N-Methyl-L-leucine tert-butyl ester: Lacks the aromatic ring, having an aliphatic side chain instead.
Uniqueness
N-Methyl-L-phenylalanine tert-butyl ester is unique due to its combination of a methylated amino group and a protected carboxyl group, which makes it particularly useful in peptide synthesis. Its aromatic phenyl ring also contributes to its distinct chemical properties and reactivity compared to other amino acid derivatives .
Propiedades
IUPAC Name |
tert-butyl 2-(methylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKARLOPBFXQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
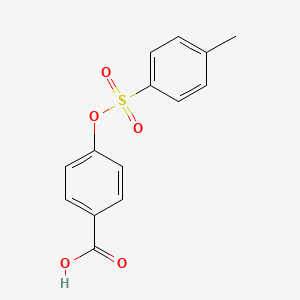
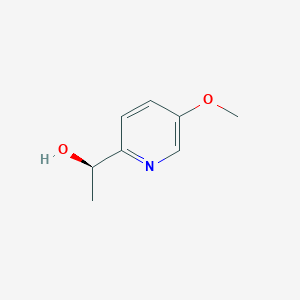
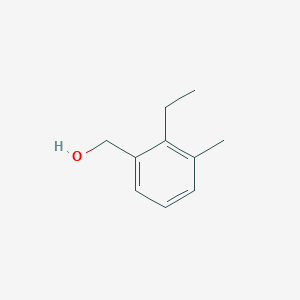
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
